
Biotin-teg-atfba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-teg-atfba: is a click chemistry reagent containing a perfluorophenylazide group. This compound is known for forming a highly stable azene intermediate that undergoes insertion and addition reactions in moderate to good yields after photolysis . It contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing alkyne groups . Additionally, it can undergo ring strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:
Biotinylation of TEG: Biotin is conjugated to TEG to form biotin-TEG.
Introduction of Perfluorophenylazide Group: The biotin-TEG is then reacted with a perfluorophenylazide compound under specific conditions to introduce the azide group.
Industrial Production Methods: The industrial production of biotin-teg-atfba follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle the reagents and conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: Biotin-teg-atfba undergoes several types of chemical reactions, including:
Insertion Reactions: The azene intermediate formed after photolysis can insert into various chemical bonds.
Addition Reactions: The azene intermediate can also add to multiple bonds, forming stable products.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups.
Common Reagents and Conditions:
Photolysis: Used to generate the azene intermediate.
Copper Catalysts: Used in CuAAc reactions.
Dibenzocyclooctyne or Bicyclononyne: Used in SPAAC reactions.
Major Products: The major products formed from these reactions are stable compounds resulting from the insertion and addition of the azene intermediate into various chemical bonds .
Scientific Research Applications
Biotin-teg-atfba has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with biotin for detection and purification.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the functionalization of surfaces and materials for various industrial applications
Mechanism of Action
The mechanism of action of biotin-teg-atfba involves the formation of a highly stable azene intermediate upon photolysis . This intermediate can undergo insertion and addition reactions with various chemical bonds, leading to the formation of stable products. The molecular targets and pathways involved include:
Azide Group: The azide group undergoes cycloaddition reactions with alkyne groups.
Azene Intermediate: The azene intermediate inserts into and adds to multiple bonds, forming stable products.
Comparison with Similar Compounds
Biotin-teg-atfba is unique due to its perfluorophenylazide group, which forms a highly stable azene intermediate. Similar compounds include:
Biotin-PEG-ATFB: Contains a polyethylene glycol (PEG) spacer instead of TEG.
Biotin-TEG: Lacks the perfluorophenylazide group and is used for different applications
This compound stands out due to its ability to form stable azene intermediates that undergo insertion and addition reactions, making it highly versatile for various scientific research applications .
Properties
Molecular Formula |
C27H37F4N7O6S |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)/t16-,17-,24-/m0/s1 |
InChI Key |
GHQODKUWTHCHCF-UAVUOLJFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


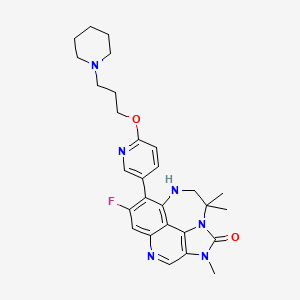

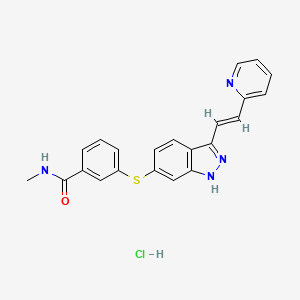
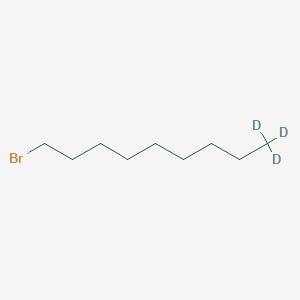
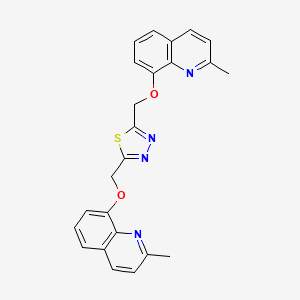


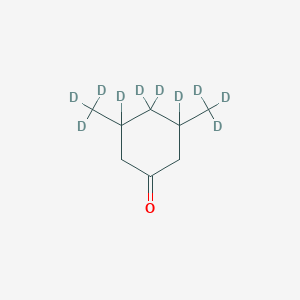
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
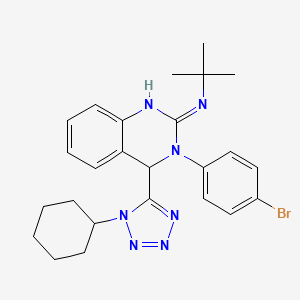
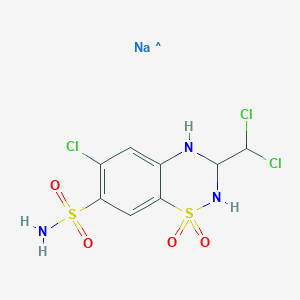
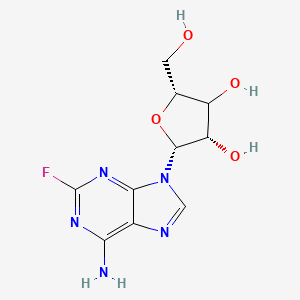

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
